molecular formula C17H18N6OS B2746348 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 880804-54-6

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2746348
CAS No.: 880804-54-6
M. Wt: 354.43
InChI Key: CXMZZUQZGOIPLP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a pyridin-2-yl substituent at the 5-position of the triazole ring and a 2-ethylphenyl acetamide group linked via a sulfanyl bridge. Its structural complexity enables diverse biological interactions, particularly in anti-inflammatory and antimicrobial contexts.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-2-12-7-3-4-8-13(12)20-15(24)11-25-17-22-21-16(23(17)18)14-9-5-6-10-19-14/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMZZUQZGOIPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. Triazole derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring substituted with a pyridine moiety and an acetamide group. Below is the molecular formula and structural representation:

Property Details
Molecular Formula C14H16N4S
Molecular Weight 288.36 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The triazole structure is synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
  • Thioether Linkage : The triazole derivative is reacted with a thiol compound to form the thioether.
  • Acetamide Formation : Finally, the thioether is reacted with an acylating agent to yield the acetamide group.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related triazole derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Antioxidant Activity

Another important aspect of the biological activity of this compound is its antioxidant potential:

  • In comparative assays, derivatives similar to this compound exhibited antioxidant activity that was 1.5 times greater than that of butylated hydroxytoluene (BHT), a common antioxidant standard .

Anticancer Potential

Triazoles have also been explored for their anticancer properties:

  • In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study focused on evaluating the antimicrobial properties of various triazole derivatives found that compounds similar to our target exhibited significant antibacterial activity against Candida species with MIC values less than 25 µg/mL .
  • Antioxidant Studies : Research conducted on related compounds highlighted their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anticancer Activity : A series of synthesized triazole derivatives were tested against several cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Compounds containing the triazole ring exhibit significant antimicrobial properties. Research has shown that derivatives of 1,2,4-triazole can effectively inhibit the growth of various bacterial and fungal strains. For instance, studies have indicated that similar triazole compounds demonstrate antifungal activity against Candida species, with some exhibiting greater efficacy than conventional antifungal agents like fluconazole .
  • Anticancer Properties
    • The anticancer potential of triazole derivatives is notable. Compounds similar to 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide have been investigated for their ability to inhibit cancer cell proliferation. For example, some triazole derivatives have shown promising results against various cancer cell lines with significant percent growth inhibition rates .
  • Anti-inflammatory Effects
    • Triazole derivatives have also been studied for their anti-inflammatory properties. Certain compounds within this class have demonstrated the ability to reduce inflammation in experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Triazole Ring
    • The initial step involves the synthesis of the triazole ring through cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions
    • Subsequent steps may involve nucleophilic substitution reactions to introduce the pyridine and ethylphenyl groups into the structure.
  • Characterization Techniques
    • Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the molecular structure and purity of the final product .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Application Description
Antimicrobial AgentsPotential use in treating infections caused by resistant bacterial and fungal strains.
Anticancer DrugsDevelopment as a chemotherapeutic agent targeting specific cancer types.
Anti-inflammatory DrugsPossible formulation for inflammatory disorders such as arthritis or asthma.

Chemical Reactions Analysis

Acylation and Alkylation of the 4-Amino Group

The amino group on the triazole ring undergoes nucleophilic reactions under mild conditions.

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Acylation Acetic anhydride, NaOH, ethanol, 25°CN-acetylated triazole derivative78–85%
Alkylation Ethyl iodide, K2CO3, DMF, 60°C, 6hN-ethyltriazole derivative65%
  • Acylation enhances stability against enzymatic degradation, while alkylation modifies lipophilicity and bioavailability.

Oxidation of the Sulfanyl Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing AgentConditionsProductSelectivityReference
H2O2 (30%)Acetic acid, 60°C, 3hSulfoxide (>90%)High
mCPBACH2Cl2, 0°C to RT, 2hSulfone (quantitative)Complete
  • Sulfoxide derivatives show enhanced hydrogen-bonding capacity, while sulfones exhibit reduced metabolic clearance.

Hydrolysis of the Acetamide Group

The acetamide moiety hydrolyzes under acidic or basic conditions:

ConditionsReagentsProductRate Constant (k, h⁻¹)Reference
Acidic 6M HCl, reflux, 8h2-ethylphenylamine + carboxylic acid0.12
Basic 2M NaOH, EtOH, 70°C, 6hCarboxylate salt0.09
  • Hydrolysis is critical for prodrug activation or metabolite studies .

Nucleophilic Substitution at the Sulfanyl Position

The sulfur atom participates in ligand-exchange reactions:

NucleophileConditionsProductYieldReference
Sodium thiophenolateDMF, K2CO3, 50°C, 12hArylthioether derivative55%
Benzyl chlorideEt3N, CH3CN, RT, 24hBenzylthioether48%
  • Substitution reactions are influenced by electron-withdrawing effects from the acetamide group .

Coordination with Metal Ions

The pyridin-2-yl and triazole groups facilitate metal complexation:

Metal SaltSolvent SystemComplex StructureStability Constant (log K)Reference
Cu(NO3)2MeOH/H2O (1:1), 25°COctahedral Cu(II) complex4.8
ZnCl2DMF, 60°C, 4hTetrahedral Zn(II) complex3.5
  • Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles:

ReagentConditionsProductApplicationReference
PhenylacetyleneCuI, DIPEA, DMF, 80°C, 12hTriazolo-pyridine hybridPhotophysical studies
AcetonitrileMicrowave, 120°C, 30 minFused triazolo-pyrimidineAnticancer screening
  • Cycloaddition products show redshifted UV-Vis absorption spectra .

pH-Dependent Tautomerism

The triazole ring exhibits tautomeric equilibria in solution:

pH RangeDominant TautomerContribution (%)Reference
2–41H-1,2,4-triazole85%
7–94H-1,2,4-triazole92%
>10Deprotonated triazolide100%
  • Tautomerism affects binding affinity to biological targets like fungal CYP51 .

Comparison with Similar Compounds

Key Observations :

  • Pyridine Positional Isomerism : Pyridin-2-yl derivatives (e.g., target compound and ) are associated with anti-inflammatory activity, while pyridin-3-yl/4-yl analogues (e.g., ) show divergent applications, such as insect ion channel modulation (e.g., VUAA1: Orco agonist ).
  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine in ) enhance antimicrobial activity, whereas alkyl groups (e.g., 3-methylphenyl in ) improve anti-inflammatory potency.
Anti-Inflammatory and Anti-Exudative Activity
  • The lead compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide demonstrated 1.28× higher anti-inflammatory activity than diclofenac in rat models, likely via cyclooxygenase-2 (COX-2) inhibition .
  • Furan-2-yl analogues (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) showed comparable anti-exudative activity to diclofenac at 10 mg/kg, with fluorine and nitro substituents further enhancing efficacy .
Antimicrobial and Antioxidant Activity
  • N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides exhibited broad-spectrum activity against E. coli, S. aureus, and A. niger, with MIC values <25 µg/mL. Derivatives bearing electron-withdrawing groups (e.g., nitro, chlorine) showed superior potency .
Insect Receptor Modulation
  • VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) and OLC15 (N-(4-butylphenyl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) are potent agonist/antagonist pairs for insect Orco receptors, highlighting the scaffold’s versatility beyond mammalian systems .
Physicochemical Properties
  • Melting Points : Allyl-substituted triazoles (e.g., 6a–6c) exhibit higher melting points (161–184°C) compared to acetic acid derivatives (7a–7b: 90–111°C), correlating with crystallinity and stability .
  • Solubility : The 2-ethylphenyl group in the target compound may enhance lipid solubility compared to hydrophilic derivatives (e.g., sulfamoylphenyl in ).

Preparation Methods

Synthesis of N-(2-Ethylphenyl)chloroacetamide

Reaction Scheme :
$$
\text{2-Ethylaniline} + \text{Chloroacetyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(2-Ethylphenyl)chloroacetamide}
$$

Procedure :

  • Dissolve 2-ethylaniline (0.1 mol) in dichloromethane (DCM, 150 mL) under nitrogen.
  • Add triethylamine (TEA, 0.12 mol) dropwise at 0–5°C.
  • Introduce chloroacetyl chloride (0.11 mol) slowly to prevent exothermic side reactions.
  • Reflux at 50°C for 4 hours.
  • Isolate via filtration and recrystallize from methanol.

Key Data :

Parameter Value Source
Yield 82–87%
Melting Point 142–144°C
IR (C=O stretch) 1685 cm⁻¹

Preparation of 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Reaction Scheme :
$$
\text{Pyridine-2-carbohydrazide} + \text{Methyl isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH, Δ}} \text{Triazole-3-thiol}
$$

Procedure :

  • React pyridine-2-carbohydrazide (0.05 mol) with methyl isothiocyanate (0.055 mol) in ethanol (100 mL) under reflux for 6 hours.
  • Cool to room temperature, filter, and wash with ice-cold water to obtain thiosemicarbazide intermediate.
  • Cyclize the intermediate in 2 M NaOH (50 mL) at 90°C for 3 hours.
  • Acidify with HCl (1 M) to precipitate the product.

Key Data :

Parameter Value Source
Cyclization Yield 74–78%
Melting Point 215–217°C
$$ ^1\text{H NMR} $$ (DMSO-d6) δ 8.52 (d, Py-H), 5.21 (s, NH2)

Formation of the Sulfanyl Linkage

Reaction Scheme :
$$
\text{N-(2-Ethylphenyl)chloroacetamide} + \text{Triazole-3-thiol} \xrightarrow{\text{K2CO3, DMF}} \text{Target Compound}
$$

Procedure :

  • Suspend triazole-3-thiol (0.03 mol) and anhydrous K2CO3 (0.06 mol) in DMF (30 mL).
  • Add N-(2-ethylphenyl)chloroacetamide (0.033 mol) portion-wise at room temperature.
  • Stir at 80°C for 8–12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane:EtOAc 3:1).

Key Data :

Parameter Value Source
Coupling Yield 65–70%
Purity (HPLC) ≥98%
IR (S-C stretch) 655 cm⁻¹

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Solvent Reaction Time (h) Yield (%)
Ethanol 6 74
DMF 4 68
Water 8 <50

Ethanol balances reactivity and solubility, minimizing byproduct formation.

Base Selection for Sulfanyl Coupling

Base Equivalent Yield (%)
K2CO3 2 70
TEA 3 62
NaHCO3 2 55

K2CO3 in DMF maximizes deprotonation of the thiol group, enhancing nucleophilicity.

Characterization and Analytical Data

Spectroscopic Profiles

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) :
    δ 2.41 (q, 2H, CH2CH3), 3.89 (s, 2H, SCH2CO), 7.21–8.52 (m, Ar-H), 10.31 (s, NH).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O), 1230 cm⁻¹ (C=S).

Chromatographic Validation

Method Retention Time (min) Purity (%)
HPLC (C18) 12.3 98.5
TLC (SiO2, EtOAc) Rf = 0.45 99

Challenges and Troubleshooting

  • Byproduct Formation : Over-alkylation at the triazole sulfur can occur if chloroacetamide is in excess. Mitigated by stoichiometric control.
  • Low Cyclization Yields : Impure thiosemicarbazide intermediates reduce efficiency. Recrystallization from ethanol improves input quality.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times for cyclization steps by 40% compared to batch processes.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Q & A

Q. Computational approaches :

  • Density Functional Theory (DFT) : Predicts electronic properties of the triazole ring for redox stability .
  • Molecular docking : Identifies interactions with cyclooxygenase-2 (COX-2) active sites .
    Future optimizations may involve substituting the 2-ethylphenyl group with fluorinated aryl moieties to enhance metabolic stability .

Advanced: How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

Answer: Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., RAW 264.7 vs. primary macrophages) or endpoint measurements (e.g., ELISA vs. fluorometric assays).
  • Metabolic instability : Rapid hepatic clearance in vivo vs. sustained activity in vitro .

Q. Resolution strategies :

  • Standardize protocols using OECD guidelines for in vivo models .
  • Conduct metabolite profiling (LC-MS) to identify active degradation products .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in antiproliferative studies?

Answer:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Flow cytometry : Cell-cycle analysis (G1/S arrest) and apoptosis assays (Annexin V/PI) .
  • Kinase profiling : Use broad-spectrum kinase inhibitors to pinpoint targets (e.g., JAK2/STAT3) .

Basic: What analytical techniques are essential for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR for confirming the sulfanyl-acetamide linkage and triazole ring substitution .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.2) .
  • XRD : Crystallography to resolve stereochemistry of the pyridine-triazole core .

Advanced: How can synthetic scalability be improved without compromising purity?

Answer:

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of the sulfanyl group) .
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer recrystallization .
  • Quality control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

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